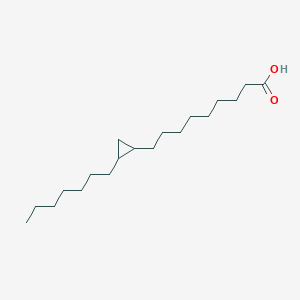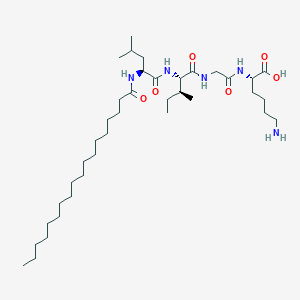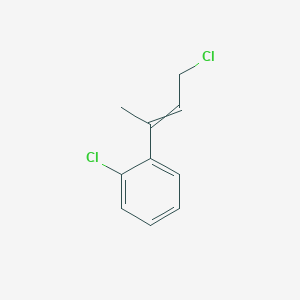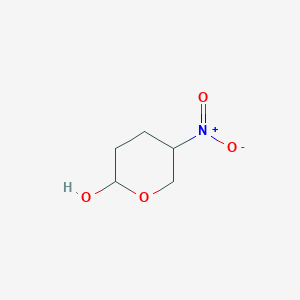
9-(2-Heptylcyclopropyl)nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Heptylcyclopropyl)nonanoic acid is a synthetic organic compound with the molecular formula C19H36O2 It is a derivative of nonanoic acid, featuring a cyclopropyl group and a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Heptylcyclopropyl)nonanoic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of heptylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then oxidized to the carboxylic acid. The reaction conditions often include the use of Grignard reagents, followed by oxidation with agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Heptylcyclopropyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
9-(2-Heptylcyclopropyl)nonanoic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 9-(2-Heptylcyclopropyl)nonanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and heptyl chain contribute to its unique binding properties, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Nonanoic Acid: A simpler fatty acid with a similar carbon chain length but without the cyclopropyl and heptyl modifications.
Pelargonic Acid: Another name for nonanoic acid, commonly used in the production of plasticizers and herbicides.
Azelaic Acid: A dicarboxylic acid with similar applications in the cosmetic and pharmaceutical industries.
Uniqueness
9-(2-Heptylcyclopropyl)nonanoic acid is unique due to its cyclopropyl group and heptyl chain, which confer distinct chemical and physical properties
Properties
CAS No. |
873093-57-3 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
9-(2-heptylcyclopropyl)nonanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-7-10-13-17-16-18(17)14-11-8-5-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
InChI Key |
PGAPGFUBUHRBSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC1CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)

![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)


![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)

![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
propanedinitrile](/img/structure/B12588053.png)
